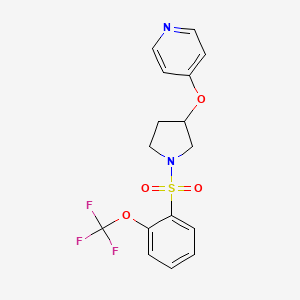

4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an oxygen atom to a pyrrolidine ring, which is further substituted with a trifluoromethoxy-phenylsulfonyl group. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the sulfonyl-pyrrolidine moiety may contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

4-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-14-3-1-2-4-15(14)26(22,23)21-10-7-13(11-21)24-12-5-8-20-9-6-12/h1-6,8-9,13H,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUVEBAYKNYYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions . The resulting product is then subjected to further reactions to introduce the sulfonyl and pyrrolidine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

BI81526 (Ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate)

- Structure : Contains a trifluoromethoxy-phenyl group linked to a tetrazole ring, with an acetamide-ethyl ester side chain.

- Key Differences: The pyridine ring in the target compound is replaced by a tetrazole, which may alter electronic properties and binding affinity.

- Physicochemical Data : Molecular weight = 359.26 g/mol; higher solubility in polar solvents due to ester groups .

Hexahydroquinoline Derivatives (Q1-14)

- Structure: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-hexahydroquinoline-3-carbonitrile derivatives.

- Key Differences: The target compound’s pyrrolidine-sulfonyl group is absent; instead, a hexahydroquinoline core provides rigidity. Chloro and substituted phenyl groups enhance steric bulk compared to the trifluoromethoxy group.

- Physicochemical Data : Melting points range from 268–287°C, with molecular weights between 466–545 g/mol. Higher thermal stability compared to the target compound .

Chromenone-Pyrazolo[3,4-c]pyrimidine Hybrid (Example 64)

- Structure: Combines chromenone, pyrazolo-pyrimidine, and fluorophenyl groups.

- Key Differences: The chromenone scaffold introduces a fused aromatic system absent in the target compound. Fluorine substituents enhance electronegativity but reduce steric bulk compared to the trifluoromethoxy group.

- Physicochemical Data : Molecular weight = 536.4 g/mol; melting point = 303–306°C, indicating superior crystallinity .

Functional Group Analysis

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | Pyridine-pyrrolidine | Trifluoromethoxy-phenylsulfonyl | ~387 (estimated) | Not reported |

| BI81526 | Tetrazole-ester | Trifluoromethoxy-phenyl | 359.26 | Not reported |

| Hexahydroquinoline Q1-14 | Hexahydroquinoline | Chloro, substituted phenyl, nitrile | 466–545 | 268–287 |

| Example 64 | Chromenone-pyrimidine | Fluorophenyl, pyrrolo-pyridine | 536.4 | 303–306 |

Key Observations :

- The trifluoromethoxy group in the target compound and BI81526 improves lipophilicity compared to chloro or nitrile substituents in hexahydroquinolines.

- Sulfonyl-pyrrolidine in the target compound may enhance solubility in aqueous media relative to chromenone-based hybrids .

Biological Activity

The compound 4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic molecule characterized by the presence of a trifluoromethoxy group, a sulfonyl group, and a pyrrolidine ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound's binding affinity, potentially leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antiproliferative Activity : In vitro studies have demonstrated that related compounds exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives with similar structures have shown nanomolar range activity against multiple cancer types, indicating potential therapeutic applications in oncology .

- Cell Cycle Disruption : Compounds structurally related to this pyridine derivative have been shown to block cell cycle progression in the G(2)/M phase, leading to cytoskeleton disruption and subsequent cell death . This mechanism is particularly relevant in cancer treatment strategies where cell division needs to be halted.

- Angiogenesis Inhibition : Studies utilizing chick chorioallantoic membrane assays have indicated that compounds with similar functional groups can effectively block angiogenesis and tumor growth . This suggests that this compound may also possess anti-angiogenic properties.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiproliferative Studies : A series of phenyl sulfonate derivatives were synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines. The results indicated that these compounds, including those with similar structural motifs as this compound, exhibited potent activity in the nanomolar range across multiple cancer types .

- Mechanistic Insights : The binding affinity of these compounds to β-tubulin at the colchicine-binding site was explored, revealing that they disrupt microtubule dynamics, which is crucial for proper cell division. This disruption leads to increased apoptosis in cancer cells .

- Angiogenesis Assays : In vivo studies demonstrated that certain analogs significantly inhibited blood vessel formation in tumor models, suggesting their potential use in anti-cancer therapies aimed at preventing tumor vascularization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.